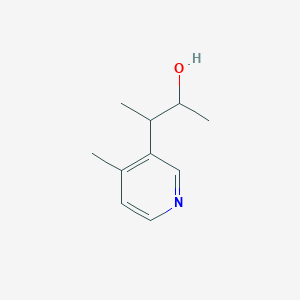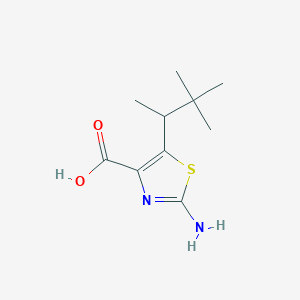
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position and a methylpiperidinyl group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H16ClN3 |
|---|---|
Peso molecular |
225.72 g/mol |
Nombre IUPAC |
2-chloro-N-(1-methylpiperidin-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H16ClN3/c1-15-6-3-9(4-7-15)14-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H,13,14) |
Clave InChI |
MBDWRBZDEZNWAV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



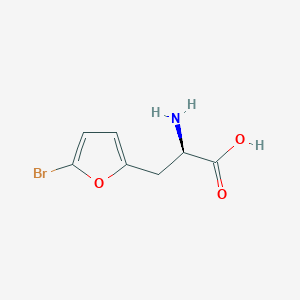
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)

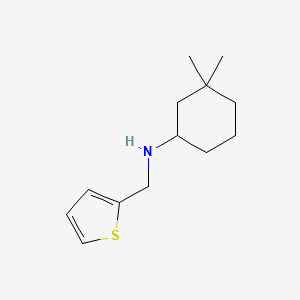
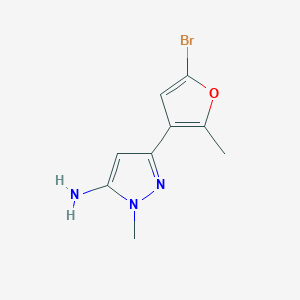
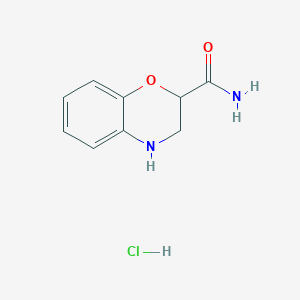

![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)

